methyl 7-hydroxy-1-benzofuran-4-carboxylate
Description
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a hydroxyl group at the 7-position and a carboxylate ester group at the 4-position, making it a versatile molecule in organic synthesis and various scientific applications.
Properties
CAS No. |
1784979-20-9 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 7-hydroxy-1-benzofuran-4-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure methyl 7-hydroxy-1-benzofuran-4-carboxylate.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for esterification and purification can significantly reduce production time and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 7-hydroxy-1-benzofuran-4-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl group. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzofuran derivatives. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of dyes, fragrances, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 7-hydroxy-1-benzofuran-4-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-1-benzofuran-6-carboxylate: Similar structure but with different substitution pattern.
Methyl 7-methoxy-1-benzofuran-4-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Ethyl 7-hydroxy-1-benzofuran-4-carboxylate: Ethyl ester instead of methyl ester.
Uniqueness
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both hydroxyl and ester groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
